![molecular formula C21H24N2O4S B11295250 N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide](/img/structure/B11295250.png)
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide
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Overview
Description
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is a complex organic compound with a unique structure that includes a furan ring, a pyrrole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide typically involves multiple steps. One common method includes the reaction of furan-2-ylmethylamine with 4-methylbenzenesulfonyl chloride under controlled conditions to form an intermediate compound. This intermediate is then reacted with 4,5-dimethyl-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid, while reduction of the sulfonyl group produces the corresponding sulfide .
Scientific Research Applications
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets. The furan and pyrrole rings allow it to bind to enzymes and receptors, modulating their activity. The sulfonyl group enhances its solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)ethanamine: Similar structure but lacks the pyrrole and sulfonyl groups.
N-(furan-2-ylmethyl)-4-methyl-benzenesulfonamide: Contains the furan and sulfonyl groups but lacks the pyrrole ring.
Uniqueness
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and pyrrole rings, along with the sulfonyl group, makes it a versatile compound for various applications .
Biological Activity
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.
Chemical Structure and Properties
Molecular Formula : C23H28N2O4S
Molecular Weight : 428.5 g/mol
IUPAC Name : N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide
InChI Key : FKBMKIVEVBUZPO-UHFFFAOYSA-N
The compound features a furan ring, a pyrrole ring, and a sulfonyl group, which contribute to its diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF7 | 3.79 |
SF-268 | 12.50 |
NCI-H460 | 42.30 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies show effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent . The structure-activity relationship (SAR) analysis suggests that modifications in the furan and pyrrole moieties can enhance antimicrobial efficacy.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The furan and pyrrole rings may interact with enzymes involved in cancer pathways, potentially inhibiting their activity.
- Receptor Binding : The sulfonyl group may enhance binding affinity to receptors associated with tumor growth and proliferation .
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized derivatives of the compound and evaluated their anticancer properties against several cell lines. The most potent derivatives showed IC50 values significantly lower than those of existing chemotherapeutics, highlighting the compound's potential as a lead candidate for drug development .
Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial effects of the compound against various pathogens. The study employed the agar diffusion method to assess inhibition zones, revealing promising antibacterial activity comparable to standard antibiotics .
Properties
Molecular Formula |
C21H24N2O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C21H24N2O4S/c1-5-19(24)22-21-20(28(25,26)18-10-8-14(2)9-11-18)15(3)16(4)23(21)13-17-7-6-12-27-17/h6-12H,5,13H2,1-4H3,(H,22,24) |
InChI Key |
RZZMRQWFALMGLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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